1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine, with the IUPAC name (1-(4-bromo-3-fluorophenyl)cyclopropyl)methanamine, is a chemical compound characterized by its unique structure that includes a cyclopropane ring and a substituted phenyl group. The compound has the molecular formula and a molecular weight of 244.11 g/mol. It is classified under organic compounds, specifically as an amine due to the presence of the amine functional group.
1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine is classified as an aromatic amine due to its phenyl ring and is further categorized within the broader class of halogenated compounds due to the presence of bromine and fluorine substituents.
The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine typically involves several key steps:
The synthetic route may involve the use of various reagents and conditions, including:
The molecular structure of 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine features:
The compound's structure can be represented using SMILES notation: NCC1(C2=CC=C(Br)C(F)=C2)CC1
, indicating its connectivity and functional groups .
1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine can participate in various chemical reactions typical for amines and aromatic compounds, including:
The presence of halogens on the phenyl ring enhances reactivity towards electrophiles while also influencing regioselectivity in substitution reactions.
The mechanism of action for 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine involves its interaction with biological targets, potentially including:
The halogen substituents may enhance binding affinity and selectivity towards biological targets, making it a candidate for further pharmacological studies .
Data on solubility, melting point, and stability should be obtained through experimental methods or detailed supplier specifications .
1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine has several applications in scientific research:
1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine represents a strategically designed scaffold in contemporary drug discovery, integrating three pharmacologically significant elements: a fluorinated aromatic system, a bromine substituent, and a strained cyclopropane ring linked to an amine functionality. This molecular architecture exemplifies the rational design principles applied to optimize target engagement, metabolic stability, and blood-brain barrier penetration in central nervous system (CNS) therapeutics. The compound's structural features enable specific interactions with G protein-coupled receptors (GPCRs), particularly serotonin receptors, while its physicochemical properties align with modern drug-likeness criteria. As a lead structure in psychopharmacological agent development, it demonstrates how strategic incorporation of halogens and strained alicyclic systems can enhance both potency and selectivity profiles in bioactive molecules [2] [6].
Fluorine incorporation serves dual strategic purposes in medicinal chemistry: electronic modulation of aromatic systems and blockade of metabolic hotspots. The strong electron-withdrawing effect of fluorine influences the π-electron density of attached aromatic rings, potentially enhancing binding interactions with complementary receptor regions through dipole formation and electrostatic complementarity. More significantly, the exceptional stability of the C-F bond (bond dissociation energy ~116 kcal/mol) confers resistance against oxidative metabolic degradation, particularly at benzylic positions and aromatic rings where hydroxylation typically occurs. This property directly addresses the pharmacokinetic challenges associated with rapid clearance of non-fluorinated analogs. In serotonin receptor ligands, fluorinated cyclopropane derivatives demonstrate exquisite 5-HT2C receptor specificity over structurally similar 5-HT2B subtypes—a critical selectivity given that 5-HT2B agonism correlates with potentially life-threatening cardiac valvulopathy observed with withdrawn drugs like fenfluramine [2].
Table 1: Comparative Receptor Selectivity Profiles of Fluorinated Cyclopropane Derivatives
Compound | 5-HT2C EC50 (nM) | 5-HT2B Selectivity (2B/2C) | 5-HT2A Selectivity (2A/2C) | Key Structural Features |
---|---|---|---|---|
Parent (+)-1 | 5.2 | 7-fold | Not reported | Non-fluorinated cyclopropane |
Fluorinated (+)-21a | 4.7 | 2-fold | Not reported | Fluorinated cyclopropane |
(+)-21b | 8.0 | No detectable activity | 20-fold | 3-Me phenyl + fluorinated cyclopropane |
Lorcaserin* | 15 | Moderate agonism | 18-fold | Non-cyclopropane scaffold |
*Reference drug included for context [2]
The cyclopropane ring imposes significant torsional constraints on molecular architecture due to its high ring strain (∼27 kcal/mol) and specific bond angles. This enforced geometry:
Halogen substituents on aromatic rings exhibit paradoxical behavior in electrophilic aromatic substitution (EAS). Despite their overall electron-withdrawing nature (inductive effect), halogens function as ortho/para directors due to resonance donation from lone electron pairs into the aromatic π-system. This dual electronic influence profoundly impacts both synthetic accessibility and biological interactions:
Table 2: Halogen Effects on Physicochemical and Electronic Properties
Property | Fluorine Substituent | Bromine Substituent | Combined Effect (4-Br-3-F system) |
---|---|---|---|
Electron Withdrawing | σI = +0.50 (strong) | σI = +0.44 (moderate) | Enhanced EWG character on ring |
Resonance Effect | σR = -0.34 (donating) | σR = -0.15 (weak donating) | Ortho/para directing capability retained |
Steric Demand | van der Waals radius: 1.47 Å | van der Waals radius: 1.85 Å | Bromine creates steric bias at para-position |
Lipophilicity (π) | +0.14 (modest increase) | +0.86 (significant increase) | Combined logP ≈ 3.2–3.5 |
Metabolic Stability | High (blocks para-hydroxylation) | Moderate (susceptible to debromination) | Complementary protective effects |
The strategic placement of bromine and fluorine creates a stereoelectronic landscape essential for selective receptor engagement:
The cyclopropane ring functions as a strategic bioisostere for vulnerable functional groups:
Table 3: Comparative Metabolic Stability Parameters
Metabolic Pathway | Non-Cyclopropane Analog (t1/2) | 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine (t1/2) | Protective Mechanism |
---|---|---|---|
Benzylic Oxidation | 8–12 min (rat microsomes) | >60 min | High BDE of cyclopropane C-H bonds |
Aromatic Hydroxylation | 15–20 min | >45 min (at ortho to F) | Fluorine blocking at meta position |
N-Dealkylation | 10–15 min | >90 min (primary amine) | Absence of N-alkyl groups |
Glucuronidation | Significant (CLH > 10 mL/min/kg) | Minimal (CLH < 3 mL/min/kg) | Steric hindrance at conjugation site |
The synthesis of 1-(4-bromo-3-fluorophenyl)cyclopropanemethanamine employs versatile strategies enabling library diversification:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: